molecular formula C23H23N3O4 B11397186 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11397186
M. Wt: 405.4 g/mol
InChI Key: LVZUAPLWQJMFAN-UHFFFAOYSA-N
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Description

This compound is a pyrrolo-pyrazolone derivative characterized by a polycyclic core structure with three distinct substituents:

  • 2-Hydroxyphenyl group: Aromatic ring with a hydroxyl group at the ortho position, enabling hydrogen bonding interactions.
  • 3-Methoxyphenyl group: Aromatic ring with a methoxy group at the meta position, contributing electron-donating effects.
  • Tetrahydrofuran-2-ylmethyl group: A cyclic ether substituent, enhancing solubility and conformational flexibility compared to linear alkyl chains.

The molecular formula is C₂₄H₂₃N₃O₄ (molecular weight: 417.46 g/mol), distinguishing it from analogs through its unique combination of substituents and stereoelectronic properties.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H23N3O4/c1-29-15-7-4-6-14(12-15)22-19-20(17-9-2-3-10-18(17)27)24-25-21(19)23(28)26(22)13-16-8-5-11-30-16/h2-4,6-7,9-10,12,16,22,27H,5,8,11,13H2,1H3,(H,24,25)

InChI Key

LVZUAPLWQJMFAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Hydroxyphenyl, 3-methoxyphenyl, tetrahydrofuran-2-ylmethyl C₂₄H₂₃N₃O₄ 417.46 Enhanced solubility (tetrahydrofuran group), meta-methoxy electronic effects
3-(2-Hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 2-Hydroxyphenyl, 3,4,5-trimethoxyphenyl, 3-hydroxypropyl C₂₄H₂₅N₃O₆ 451.47 High polarity (hydroxypropyl), multiple methoxy groups for steric bulk
3-(2-Hydroxyphenyl)-4-(4-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 2-Hydroxyphenyl, 4-methoxyphenyl, propyl C₂₁H₂₁N₃O₃ 363.41 Linear alkyl chain (lower solubility), para-methoxy steric effects

Key Findings:

Solubility and Flexibility :

  • The tetrahydrofuran-2-ylmethyl group in the target compound improves solubility in polar solvents (e.g., DMF, THF) compared to the propyl group in or the 3-hydroxypropyl chain in . This is critical for bioavailability in pharmacological applications.

Electronic Effects :

  • The meta-methoxy group in the target compound induces moderate electron-donating effects, contrasting with the para-methoxy group in , which may cause steric hindrance in planar molecular conformations .

Synthetic Challenges :

  • The tetrahydrofuran moiety in the target compound likely requires specialized cyclization steps, as seen in analogs synthesized via THF-mediated reactions . By contrast, linear alkyl chains (e.g., propyl in ) are introduced via simpler alkylation protocols.

Implications for Research and Development

  • Pharmacological Potential: The tetrahydrofuran group’s balance of lipophilicity and solubility makes the target compound a promising candidate for central nervous system (CNS) drug development, where blood-brain barrier penetration is critical.
  • Crystallographic Analysis : Structural characterization of analogs (e.g., ) often employs SHELX or ORTEP-III software for single-crystal diffraction studies, suggesting similar methods could resolve the target compound’s conformation .

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